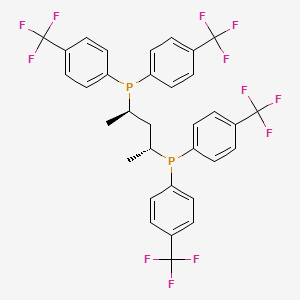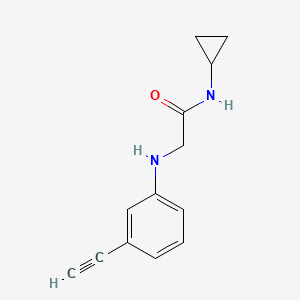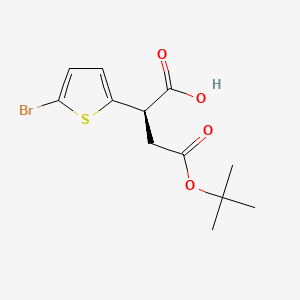
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzyl group, a fluorinated phenyl ring, and a carbamate moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate:
Synthesis of the Oxobutan Intermediate: The next step involves the formation of the oxobutan moiety through aldol condensation reactions.
Coupling Reaction: The final step involves coupling the fluorinated phenyl intermediate with the oxobutan intermediate using carbamate formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological outcomes.
類似化合物との比較
Similar Compounds
®-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate: The enantiomer of the compound with similar chemical properties but different biological activities.
Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate: The racemic mixture of the compound.
Uniqueness
(S)-Benzyl (1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl)carbamate is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and racemic mixture. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H17F2NO3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-fluoro-2-(2-fluorophenyl)-4-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H17F2NO3/c19-13-18(10-11-22,15-8-4-5-9-16(15)20)21-17(23)24-12-14-6-2-1-3-7-14/h1-9,11H,10,12-13H2,(H,21,23)/t18-/m1/s1 |
InChIキー |
FXUDODSRTPFSPE-GOSISDBHSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@](CC=O)(CF)C2=CC=CC=C2F |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC=O)(CF)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



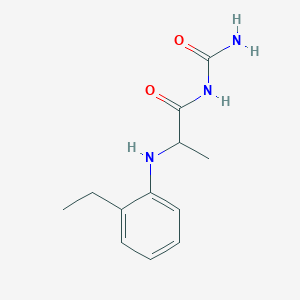
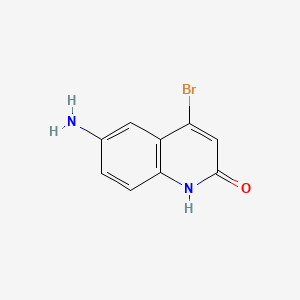

![2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide](/img/structure/B14905843.png)
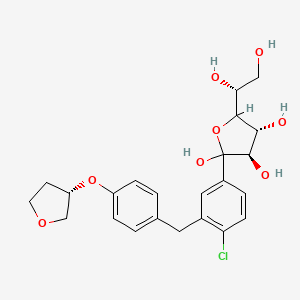
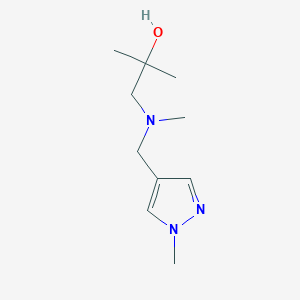

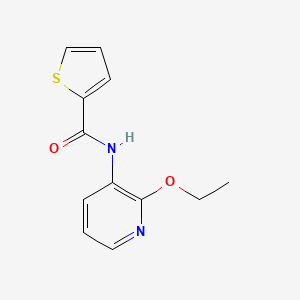
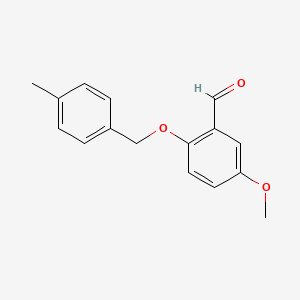
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B14905882.png)
